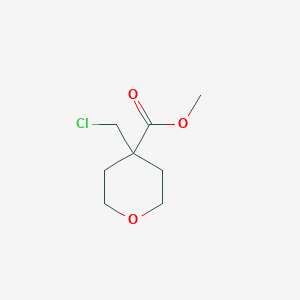
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound characterized by a unique structure that includes phenylsulfonyl, oxazinan, pyridinylmethyl, and oxalamide functional groups. This compound has sparked significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route begins with the reaction of 3-(phenylsulfonyl)-1,3-oxazinan-2-amine with a suitable oxalyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with pyridin-4-ylmethanamine under controlled temperature and pressure to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts, solvents, and temperatures for each step. Scale-up processes would also focus on ensuring consistent quality and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenylsulfonyl group can undergo oxidative reactions, potentially forming sulfoxides or sulfones.
Reduction: : The oxalamide moiety can be reduced to amines under appropriate conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or peracids.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents such as alkyl halides.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex organic molecules, providing a versatile scaffold for chemical modifications.
Biology and Medicine
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
Mechanism of Action
The biological activity of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action may include inhibiting enzyme activity by binding to the active site, or modulating receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Unique Features
The combination of phenylsulfonyl, oxazinan, pyridinylmethyl, and oxalamide groups is relatively unique, providing a distinctive set of chemical properties.
The compound's ability to undergo diverse chemical reactions makes it a valuable tool in synthetic organic chemistry.
Similar Compounds
N1-((3-phenyl-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide: : Lacks the sulfonyl group, altering its chemical reactivity.
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide: : The pyridinyl group is positioned differently, affecting its biological activity.
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound with considerable potential in various scientific fields, thanks to its unique structure and versatile chemistry.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-18(21-13-15-7-9-20-10-8-15)19(25)22-14-17-23(11-4-12-28-17)29(26,27)16-5-2-1-3-6-16/h1-3,5-10,17H,4,11-14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWGSXVZUGXAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)



![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)




![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)



